2-Stearo-1-olein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It consists of two stearic acid chains (C18:0) esterified to a glycerol backbone and one oleic acid chain (C18:1) esterified to the remaining sn-2 position of glycerol. This compound is commonly found in various natural sources, including animal and plant fats. It has been the subject of extensive research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Stearo-1-olein can be synthesized through the esterification of glycerol with stearic acid and oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the use of high-purity stearic acid and oleic acid, along with glycerol. The reaction is conducted in large reactors under controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Stearo-1-olein undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the ester functional groups, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various alcohols and acids.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Different esters depending on the substituents used.
Scientific Research Applications
2-Stearo-1-olein has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and triglyceride synthesis.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of cosmetics, food additives, and other industrial products
Mechanism of Action
The mechanism of action of 2-Stearo-1-olein involves its interaction with cellular membranes and lipid metabolism pathways. It can influence the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it can be metabolized by enzymes such as lipases, leading to the release of stearic acid and oleic acid, which can further participate in metabolic pathways .
Comparison with Similar Compounds
1,2-Dioleoyl-sn-glycerol: Consists of two oleic acid chains esterified to a glycerol backbone.
1,3-Distearoyl-2-oleoyl-sn-glycerol: Contains two stearic acid chains and one oleic acid chain esterified to a glycerol backbone.
1,2-Distearoyl-sn-glycerol: Composed of two stearic acid chains esterified to a glycerol backbone
Uniqueness: 2-Stearo-1-olein is unique due to its specific arrangement of fatty acid chains, which imparts distinct physical and chemical properties. This unique structure allows it to interact differently with biological membranes and enzymes compared to other similar compounds .
Properties
CAS No. |
38635-46-0 |
---|---|
Molecular Formula |
C₃₉H₇₄O₅ |
Molecular Weight |
623 |
Synonyms |
Glycerol 1-Oleate 2-Stearate; (Z)-9-Octadecenoic Acid 3-Hydroxy-2-[(1-oxooctadecyl)oxy]propyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.